![molecular formula C13H12N2O2 B1437821 2-(3-Toluidino)isonicotinic acid CAS No. 1019387-47-3](/img/structure/B1437821.png)
2-(3-Toluidino)isonicotinic acid
Overview
Description
2-(3-Toluidino)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O2 . It is a derivative of isonicotinic acid, which is a nicotinic acid derivative and one of the earliest antibiotics introduced for the treatment of tuberculosis .
Synthesis Analysis
The synthesis of 2-(3-Toluidino)isonicotinic acid and its analogs involves several steps. Deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of INH abolishes antitubercular activity . A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .Molecular Structure Analysis
The molecular structure of 2-(3-Toluidino)isonicotinic acid is characterized by a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position . The structure of this compound is similar to that of isonicotinic acid, which is an isomer of nicotinic acid .Scientific Research Applications
Predicting Physicochemical Properties
“2-(3-Toluidino)isonicotinic acid” may be used in computational models to predict partition coefficients and solubility in various organic solvents, similar to its related compounds nicotinic acid and isonicotinic acid. This application is crucial in drug design and formulation .
Fluorescence Spectroscopy
Derivatives of isonicotinic acid, like “2-(3-Toluidino)isonicotinic acid”, could potentially serve as fluorescent probes in biochemical studies, such as studying the interaction of starches in aqueous solutions .
Plant Disease Resistance
Isonicotinic acid derivatives have been used as synthetic inducers of plant resistance against pathogens. “2-(3-Toluidino)isonicotinic acid” might also be applied to enhance plant defense mechanisms against bacteria and fungi .
Life Science Research
This compound could be involved in various life science research fields, including cell biology, genomics, and proteomics, by providing essential reagents or serving as a building block for more complex molecules .
Chromatography and Mass Spectrometry
In analytical chemistry, “2-(3-Toluidino)isonicotinic acid” might be used in chromatography and mass spectrometry protocols to aid in the separation and identification of complex mixtures .
Mechanism of Action
Target of Action
It is a derivative of isoniazid , which is known to target the mycolic acid synthesis in Mycobacterium tuberculosis .
Mode of Action
Isoniazid is a prodrug that must be activated by bacterial catalase . Once activated, it interferes with the synthesis of mycolic acid, an essential component of the bacterial cell wall .
Biochemical Pathways
Isoniazid, from which it is derived, is known to disrupt the mycolic acid synthesis pathway in mycobacterium tuberculosis . This disruption inhibits the growth of the bacteria and eventually leads to its death .
Pharmacokinetics
Isoniazid, a related compound, is well absorbed by rats, monkeys, and dogs . In 24 hours, rats and monkeys excrete more than 60% and dogs about 30% of an intravenous 10 mg/kg dose in the urine . In 72 hours, rats excrete more than 90%, monkeys more than 80% and dogs 74% of the dose in urine and feces .
Result of Action
Isoniazid, a related compound, has been reported for its diverse biological activities like anti-mycobacterial, -bacterial, -fungal and -viral activities .
properties
IUPAC Name |
2-(3-methylanilino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-2-4-11(7-9)15-12-8-10(13(16)17)5-6-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRQINHEJOFUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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